BM-1074 Demonstrates Sub-Nanomolar Dual Bcl-2/Bcl-xL Affinity Superior to Lead Compound 4
BM-1074 (Compound 32) was derived through extensive modifications of the pyrrole core of lead compound 4, resulting in substantially enhanced binding affinity. BM-1074 binds to both Bcl-2 and Bcl-xL with Ki values of < 1 nM [1]. In contrast, its predecessor, compound 4, while effective in inhibiting tumor growth, failed to achieve complete tumor regression in vivo, a limitation directly addressed by the improved binding kinetics of BM-1074 [2].
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki < 1 nM (Bcl-2 and Bcl-xL) |
| Comparator Or Baseline | Compound 4: Binding data not explicitly quantified in the same assay but demonstrated inferior in vivo efficacy (tumor growth inhibition without complete regression) |
| Quantified Difference | Qualitative improvement: BM-1074 achieves complete tumor regression in vivo whereas compound 4 did not |
| Conditions | Fluorescence polarization (FP) competition assay |
Why This Matters
The sub-nanomolar Ki values represent the highest reported binding affinity among Bcl-2/Bcl-xL inhibitors at the time of publication, directly translating to superior in vivo tumor regression capability.
- [1] Aguilar A, et al. A potent and highly efficacious Bcl-2/Bcl-xL inhibitor. J Med Chem. 2013;56(7):3048-3067. View Source
- [2] Aguilar A, et al. A potent and highly efficacious Bcl-2/Bcl-xL inhibitor. J Med Chem. 2013;56(7):3048-3067. Abstract. View Source
